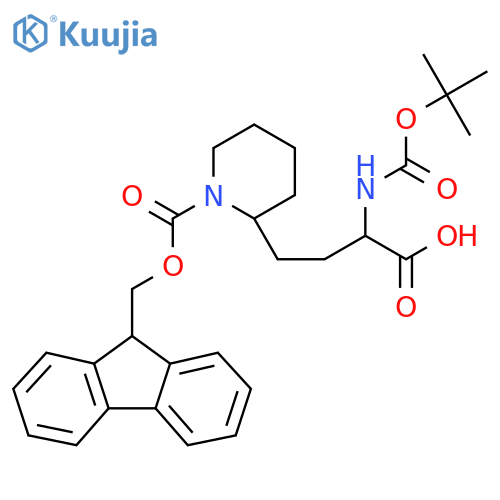

Cas no 2171766-52-0 (2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid)

2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid

- EN300-1590123

- 2171766-52-0

- 2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid

-

- インチ: 1S/C29H36N2O6/c1-29(2,3)37-27(34)30-25(26(32)33)16-15-19-10-8-9-17-31(19)28(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,19,24-25H,8-10,15-18H2,1-3H3,(H,30,34)(H,32,33)

- InChIKey: NURAHPMMVKALOK-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCCCC1CCC(C(=O)O)NC(=O)OC(C)(C)C)=O

計算された属性

- せいみつぶんしりょう: 508.25733687g/mol

- どういたいしつりょう: 508.25733687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 37

- 回転可能化学結合数: 10

- 複雑さ: 789

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.2

- トポロジー分子極性表面積: 105Ų

2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1590123-5.0g |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 5g |

$4557.0 | 2023-06-04 | ||

| Enamine | EN300-1590123-0.1g |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 0.1g |

$1384.0 | 2023-06-04 | ||

| Enamine | EN300-1590123-2.5g |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 2.5g |

$3080.0 | 2023-06-04 | ||

| Enamine | EN300-1590123-0.5g |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 0.5g |

$1509.0 | 2023-06-04 | ||

| Enamine | EN300-1590123-0.05g |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 0.05g |

$1320.0 | 2023-06-04 | ||

| Enamine | EN300-1590123-10.0g |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 10g |

$6758.0 | 2023-06-04 | ||

| Enamine | EN300-1590123-1.0g |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 1g |

$1572.0 | 2023-06-04 | ||

| Enamine | EN300-1590123-50mg |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 50mg |

$1320.0 | 2023-09-23 | ||

| Enamine | EN300-1590123-500mg |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 500mg |

$1509.0 | 2023-09-23 | ||

| Enamine | EN300-1590123-1000mg |

2-{[(tert-butoxy)carbonyl]amino}-4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}butanoic acid |

2171766-52-0 | 1000mg |

$1572.0 | 2023-09-23 |

2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid 関連文献

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163

-

Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262

2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acidに関する追加情報

Introduction to 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid (CAS No. 2171766-52-0)

2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid (CAS No. 2171766-52-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of amino acids and piperidine, featuring a tert-butoxycarbonyl (Boc) protecting group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. These protecting groups are crucial for the selective synthesis and manipulation of the compound in various chemical reactions, making it a valuable intermediate in the development of novel therapeutic agents.

The structure of 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid is characterized by its intricate arrangement of functional groups. The Boc group on the amino moiety and the Fmoc group on the piperidine ring provide stability and reactivity control during synthetic processes. This dual protection strategy allows for precise manipulation of the molecule, enabling chemists to introduce specific modifications without unwanted side reactions. The butanoic acid moiety further adds to the compound's versatility, as it can participate in esterification and amide formation reactions, which are essential in the synthesis of peptides and other bioactive molecules.

In recent years, significant advancements have been made in understanding the biological activities and potential applications of compounds like 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid. Research has shown that this compound exhibits promising properties as a building block for the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides. Peptidomimetics have gained considerable interest due to their potential to overcome limitations associated with traditional peptides, such as poor stability and limited bioavailability.

One notable application of 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid is in the development of inhibitors for specific enzymes involved in disease pathways. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit proteases, which are key targets in the treatment of various diseases, including cancer and viral infections. The ability to selectively target these enzymes with high potency and low toxicity makes this compound an attractive candidate for further drug development.

Beyond its use as a synthetic intermediate, 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid has also been explored for its potential therapeutic effects. Preclinical studies have shown that this compound can modulate cellular signaling pathways involved in inflammation and immune responses. These findings suggest that it may have applications in treating inflammatory diseases and autoimmune disorders. Additionally, its ability to cross cell membranes efficiently makes it a promising candidate for intracellular drug delivery systems.

The synthesis of 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid involves a series of well-defined steps that ensure high purity and yield. The process typically begins with the protection of an amino acid using Boc chemistry, followed by coupling with a Fmoc-piperidine derivative. Subsequent deprotection steps allow for further functionalization, leading to the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures that the synthesized compound meets rigorous quality standards.

In conclusion, 2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid (CAS No. 2171766-52-0) is a versatile and promising compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important intermediate in the development of novel therapeutic agents. As research continues to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly significant role in advancing medical treatments for various diseases.

2171766-52-0 (2-{(tert-butoxy)carbonylamino}-4-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}butanoic acid) 関連製品

- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)

- 1314987-91-1(tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate)

- 1805503-24-5(3-(Chloromethyl)-2-cyano-5-(difluoromethyl)pyridine-4-carboxaldehyde)

- 2680676-44-0(tert-butyl N-1-(4-cyano-2-fluorophenyl)piperidin-3-ylcarbamate)

- 689251-97-6((2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic Acid)

- 2761321-18-8(BRD4-BD1-IN-1)

- 1805911-49-2(Ethyl 4-(3-chloropropanoyl)-2-methylphenylacetate)

- 2287283-47-8(1-(2,4-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane)

- 1803998-61-9(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)

- 400841-00-1(Ethyl 1-((2-ethoxy-2-oxoethylamino)methyl)cyclopropanecarboxylate)